(3-Bromophenoxy)(tert-butyl)dimethylsilane
Overview
Description
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C12H19BrOSi . It is also known by other names such as “1-Bromo-3-(tert-butyldimethylsiloxy)benzene” and "(3-bromophenoxy)-tert-butyl-dimethylsilane" .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” consists of a bromophenoxy group attached to a tert-butyl dimethylsilane group . The average mass of the molecule is 287.268 Da, and the monoisotopic mass is 286.038849 Da .Physical And Chemical Properties Analysis
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a liquid at 20°C . It has a density of 1.1±0.1 g/cm³ . The boiling point is 317.8±25.0 °C at 760 mmHg . The compound has a flash point of 146.0±23.2 °C .Scientific Research Applications
1. Applications in Catalyzed Reactions
- Intra/Intermolecular Cascade Cross-Coupling/Cyclizations: Derivatives of (3-Bromophenoxy)(tert-butyl)dimethylsilane, like [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, have been used in palladium-catalyzed intra-intermolecular cascade cross couplings. These reactions result in the formation of indene analogues and other complex molecular structures (Demircan, 2014).
2. Development of Fluorescent Nanoparticles
- Creating Enhanced Brightness Emission-Tuned Nanoparticles: Compounds containing (3-Bromophenoxy)(tert-butyl)dimethylsilane structures are integral in forming nanoparticles with high fluorescence emission. These nanoparticles, created through complex chemical processes, show promise for optoelectronic applications such as in organic light-emitting devices (OLEDs) (Fischer, Baier, & Mecking, 2013).
3. Synthesis of Heterocyclic Compounds
- Synthesizing Novel β-Amino Acids: The compound (3-Bromophenoxy)(tert-butyl)dimethylsilane plays a role in the synthesis of novel β-amino acids, which are crucial for peptide and peptidomimetic synthesis. Such compounds have a range of potential applications in medicinal chemistry and drug design (Bovy & Rico, 1993).
4. Structural Studies and Molecular Design
- Building Extended Structures and Ligands: This compound is used in the synthesis of complex molecular structures, like C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes. These compounds are useful for studying molecular interactions and designing new materials and catalysts (Dinger & Scott, 2000).
Safety And Hazards
properties
IUPAC Name |
(3-bromophenoxy)-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHMVJJJGUHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460296 | |
Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)(tert-butyl)dimethylsilane | |
CAS RN |
65423-56-5 | |
Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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